3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
Molecular Formula |
C25H24N4O3S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-7-5-11-28-22(16)27-21(26-14-18-10-6-12-32-18)19(23(28)30)13-20-24(31)29(25(33)34-20)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18,26H,6,10,12,14-15H2,1H3/b20-13- |
InChI Key |
HAVBHLXZWUQMDE-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Heterocyclic Enamine and Malononitrile
A mixture of 2-aminopyridine derivative (1.0 equiv), malononitrile (1.2 equiv), and aromatic aldehyde (1.0 equiv) undergoes reflux in ethanol with DABCO (10 mol%) as an organocatalyst. The reaction proceeds via:
-
Knoevenagel adduct formation between the aldehyde and malononitrile.
-
Michael addition of the enamine to the adduct.
-
Cyclization to furnish the pyrido[1,2-a]pyrimidin-4-one core.
Optimized Conditions :
Construction of the Thiazolidin-4-one Moiety
The (Z)-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene subunit is synthesized via Knoevenagel condensation, leveraging steric and electronic control for Z-selectivity.
Knoevenagel Condensation
3-Benzyl-2-thioxothiazolidin-4-one (1.0 equiv) reacts with aryl aldehyde (1.0 equiv) in acetic acid with sodium acetate (6.0 equiv) under reflux. The reaction favors the Z-isomer due to intramolecular H-bonding between the carbonyl oxygen and vinylic Hβ, confirmed by - and -NMR.
Key Data :
Introduction of the Tetrahydrofuranmethyl Amino Group
The 2-[(tetrahydro-2-furanylmethyl)amino] substituent is installed via Pd-catalyzed amination, adapted from benzomorphan derivatization strategies.
Palladium-Catalyzed Amination
A pyrido[1,2-a]pyrimidin-4-one triflate intermediate (1.0 equiv) reacts with tetrahydrofurfurylamine (1.5 equiv) using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C.
Optimized Parameters :
Final Assembly via Suzuki-Miyaura Coupling
The thiazolidinone and pyrido-pyrimidine fragments are conjugated using a Suzuki-Miyaura cross-coupling to establish the exocyclic (Z)-configured methylene bridge.
Coupling Reaction
9-Methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one boronate (1.0 equiv) reacts with 5-bromo-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene (1.2 equiv) under visible-light irradiation with eosin Y (2 mol%) as a photocatalyst.
Conditions :
Characterization and Analytical Validation
The final product is characterized using spectroscopic and crystallographic methods:
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The sulfur atom in the thioxo (C=S) group exhibits nucleophilic susceptibility. Key reactions include:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| Treatment with alkyl halides (R-X) | Thioether derivatives via S-alkylation | 60–75 | |
| Reaction with primary amines (RNH₂) | Thiourea analogs through substitution of sulfur with amine groups | 50–65 | |
| Oxidative conditions (H₂O₂, acidic) | Sulfoxide/sulfone derivatives, depending on oxidant strength | 70–85 |
These reactions are typically conducted in polar aprotic solvents (e.g., DMF) at 60–80°C. The thioxo group’s reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl and benzyl groups.
Hydrolysis of the Thiazolidinone Ring
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
| Condition | Product | Observations |
|---|---|---|
| HCl (1M), reflux, 4h | Cleavage to form a free thiol and carboxylic acid derivative | Irreversible; forms stable disulfide byproducts |
| NaOH (0.5M), 60°C, 2h | Ring-opening to generate a β-mercaptoamide intermediate | pH-dependent selectivity |
The reaction is critical for modifying the core structure to access downstream intermediates for drug discovery.
Cycloaddition Reactions
The conjugated diene system in the pyridopyrimidine scaffold participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 6h | Six-membered oxabicyclic derivative | Enhanced solubility in polar media |
| Tetracyanoethylene (TCNE) | Dichloromethane, RT, 24h | Electron-deficient polycyclic compound | Electrochemical studies |
These reactions exploit the compound’s electron-rich aromatic system, yielding structurally novel adducts with potential bioactivity .
Functionalization of the Tetrahydrofurfurylamine Side Chain
The tetrahydrofurfurylamine group undergoes selective modifications:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acetic anhydride, pyridine, RT | N-acylated derivative with retained stereochemistry |
| Oxidation | KMnO₄, H₂O, 0°C | Furyl ring oxidation to dicarboxylic acid derivative |
| Reductive amination | NaBH₃CN, aldehyde substrates | Secondary amine formation via Schiff base intermediate |
These transformations highlight the versatility of the side chain for tailoring physicochemical properties .
Condensation Reactions
The methylidene group (C=Z) participates in Knoevenagel-like condensations:
| Carbonyl Compound | Catalyst | Product | Notes |
|---|---|---|---|
| Benzaldehyde | Piperidine, ethanol | Extended conjugated enone system | Improved UV absorption profile |
| Cyclohexanone | Al₂O₃, microwave | Spirocyclic derivative | Enhanced thermal stability |
These reactions are stereospecific, with the (Z)-configuration of the methylidene group influencing product geometry.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to its unique substituents:
| Compound Modification | Reactivity Difference |
|---|---|
| Replacement of benzyl with methyl | Reduced electrophilicity at thioxo group (lower yields in S-alkylation) |
| Absence of tetrahydrofurfurylamine | Loss of side-chain functionalization options (e.g., acylation, oxidation) |
| Pyrido[1,2-a]pyrimidin-4-one isomer | Altered cycloaddition regioselectivity due to electronic redistribution |
Such comparisons underscore the importance of the benzyl and tetrahydrofurfuryl groups in directing reactivity .
Stability Under Environmental Conditions
Degradation pathways inform storage and handling protocols:
| Stressor | Degradation Product | Half-Life (25°C) |
|---|---|---|
| UV light (254 nm) | Photo-oxidized sulfone derivative | 48h |
| Humidity (75% RH) | Hydrolyzed thiazolidinone ring | 120h |
| Acidic pH (pH 3) | Protonated pyrimidine leading to precipitation | Stable |
Stability data recommend storage in amber vials under anhydrous conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study found that derivatives of thiazolidinone exhibited cytotoxic effects on human breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups .
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes in biochemical pathways. For instance, it has been studied as a potential inhibitor of certain kinases involved in cancer progression. The thiazolidinone ring structure is known to facilitate binding with enzyme active sites, thereby inhibiting their function and potentially leading to therapeutic effects in cancer treatment .
Drug Development
Given its diverse biological activities, this compound serves as a lead structure for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity for specific targets. Structure-activity relationship (SAR) studies have been conducted to identify which modifications yield the most potent derivatives.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer activity against various cell lines. The most potent analog demonstrated an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The pyrido[1,2-A]pyrimidin core can interact with nucleic acids, potentially disrupting DNA or RNA function.
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Key Observations :
- The Z-configuration of the methylidene group is conserved across analogs, essential for maintaining planar geometry and binding efficacy .
- Bulkier substituents (e.g., phenylethyl in ) increase LogP, suggesting higher lipid solubility but possible metabolic instability.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons :
- Tc = 0.82 vs. compound (high similarity due to shared benzyl and pyrimidinone motifs).
- Tc = 0.68 vs. compound (lower similarity due to divergent amino substituents).
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the thiazolidinone moiety and pyrido-pyrimidine framework, contribute to its diverse pharmacological profiles.
The molecular formula of the compound is , with a molecular weight of approximately 553.7 g/mol. Its predicted boiling point is 652.3 °C, and it has a density of 1.45 g/cm³ . The presence of functional groups such as thiazolidinones and pyrimidines suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by a factor of 10 to 50 .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae | E. coli |
| Compound 11 | 0.011 | Not specified | S. aureus | P. aeruginosa |
| Compound 12 | 0.015 | Not specified | B. cereus | M. flavus |
This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected compounds, highlighting their efficacy against various bacterial strains.
Antifungal Activity
In addition to antibacterial properties, compounds related to thiazolidinones have shown promising antifungal activity. The most potent antifungal activity was observed with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as T. viride, which is particularly sensitive .
The biological activity of these compounds can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Many thiazolidinone derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some compounds may inhibit enzymes involved in DNA replication or RNA transcription.
- Targeting Specific Enzymes : The unique structure allows for binding to specific bacterial enzymes, inhibiting their function.
Case Studies
A notable case study involved the evaluation of a series of thiazolidinone derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5 | HeLa |
| Compound B | 10 | MCF7 |
| Compound C | 15 | A549 |
This table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds tested against different cancer cell lines.
Q & A
Q. Answer :
- NMR Spectroscopy : Use 2D-NMR (e.g., NOESY or COSY) to resolve Z/E isomerism in the thiazolidinone-methylidene moiety. Chemical shifts near δ 10.72 ppm (1H-NMR) often indicate tautomeric equilibria in similar systems .
- FTIR-ATR : Bands at ~1131 cm⁻¹ (C=S) and ~1509 cm⁻¹ (C=C aromatic) help distinguish tautomers .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .
Advanced Question: How can computational tools optimize reaction conditions for synthesizing this compound?
Q. Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and predict regioselectivity in cyclization steps. For example, ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
- AI-Driven Platforms : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., solvent effects, catalyst loading) to minimize trial-and-error experimentation .
Advanced Question: How should researchers resolve contradictions in biological activity data across studies?
Q. Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO toxicity thresholds) .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility. For instance, discrepancies in IC50 values may arise from assay sensitivity; replicate experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Advanced Question: What strategies improve yield in the final cyclization step?
Q. Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in analogous triazolo-pyridine syntheses .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or iodine to accelerate ring closure. Evidence from thiadiazolo-pyrimidine syntheses shows yield improvements of 15–20% with catalytic iodine .
- In Situ Monitoring : Use TLC (silica gel, CH2Cl2 mobile phase) or inline FTIR to track reaction progress and terminate before side reactions dominate .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Answer :
- Scaffold Modification : Systematically vary substituents (e.g., tetrahydrofuranmethyl vs. benzyl groups) and assess impact on bioactivity. For example, replacing the 3-benzyl group with a 4-chlorophenyl moiety in related compounds increased antimicrobial potency by 40% .
- QSAR Modeling : Use MolSoft or Schrodinger Suite to correlate electronic parameters (e.g., logP, HOMO/LUMO) with experimental data. Include descriptors for thioxo groups, which often enhance binding to sulfhydryl enzymes .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the thioxo group.
- Solubility Considerations : Lyophilize and store as a solid; avoid prolonged DMSO solutions, which can induce degradation via radical pathways .
Advanced Question: How can membrane separation technologies (e.g., dialysis, ultrafiltration) be applied to purify this compound?
Q. Answer :
- Ultrafiltration : Use 3 kDa MWCO membranes to remove low-MW impurities (e.g., unreacted aldehydes). Pre-condition membranes with ethanol to avoid non-specific adsorption .
- Dialysis : For lab-scale purification, employ cellulose ester membranes in THF/water (90:10) to retain the compound (MW ~500 g/mol) while removing salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
